molecular formula C17H21N3O3S B2443983 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941943-22-2

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2443983
CAS No.: 941943-22-2
M. Wt: 347.43
InChI Key: WSXQDYHCBUQKQS-UHFFFAOYSA-N
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Description

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with butylamine and an appropriate coupling reagent to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions including:

Scientific Research Applications

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Properties

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-4-9-18-15(21)10-13-11-24-17(19-13)20-16(22)12-5-7-14(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQDYHCBUQKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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